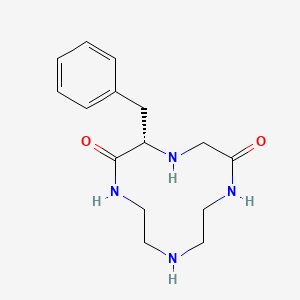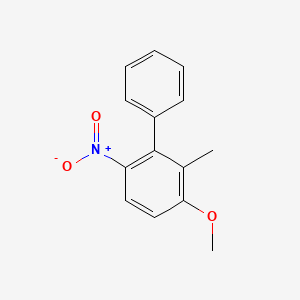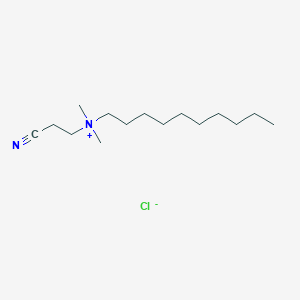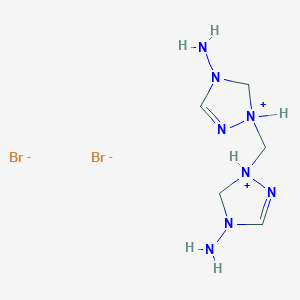
1,1'-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two triazole rings connected by a methylene bridge and two bromide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of 4-amino-1,2,4-triazole with formaldehyde and hydrobromic acid. The reaction proceeds through the formation of a methylene bridge between the two triazole rings, followed by the addition of bromide ions to form the final product. The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.
Substitution: The amino groups in the triazole rings can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are used in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar chemical properties but lacking the methylene bridge and bromide ions.
4-Amino-1,2,4-triazole: A precursor in the synthesis of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide, with applications in agriculture as a herbicide.
1,3,4-Oxadiazole: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
The uniqueness of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide lies in its dual triazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties.
Properties
CAS No. |
188715-09-5 |
|---|---|
Molecular Formula |
C5H14Br2N8 |
Molecular Weight |
346.03 g/mol |
IUPAC Name |
1-[(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C5H12N8.2BrH/c6-10-1-8-12(3-10)5-13-4-11(7)2-9-13;;/h1-2H,3-7H2;2*1H |
InChI Key |
ANFWUXJYVWBCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+](N=CN1N)C[NH+]2CN(C=N2)N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
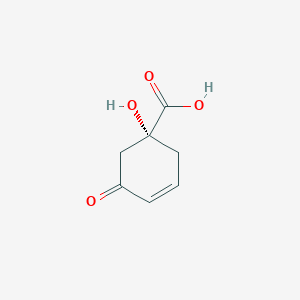
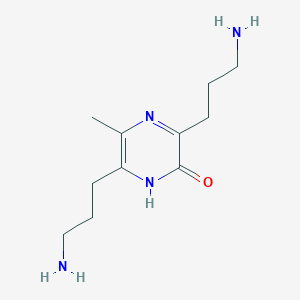
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
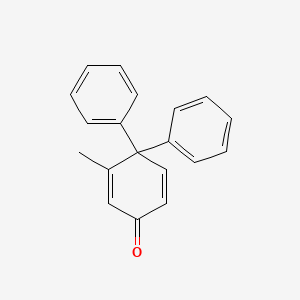
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
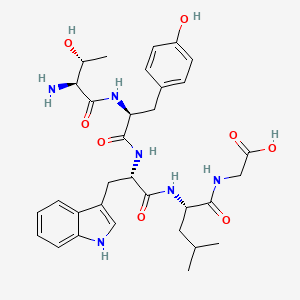
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
